molecular formula C20H13ClN2O B2881690 (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one CAS No. 1798422-67-9

(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one

Cat. No.: B2881690
CAS No.: 1798422-67-9
M. Wt: 332.79
InChI Key: OHYRKWCYRIGZHL-UHFFFAOYSA-N
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Description

The compound “(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one” is a nitrogen-containing tricyclic derivative featuring a 4-chlorophenyl substituent and a ketone functional group. The 4-chlorophenyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

6-(4-chlorophenyl)-11H-benzo[c][1,5]benzodiazocin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-20(24)16-6-2-4-8-18(16)22-19/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYRKWCYRIGZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bicyclic Amine Intermediates

A validated approach involves constructing the diazatricyclo system through tandem Michael addition and Thorpe-Ziegler cyclization. For example, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one serves as a nucleophilic component, reacting with α,β-unsaturated carbonyl derivatives under basic conditions to form the tricyclic骨架. Ethanol as a solvent and triethylamine as a base facilitate this transformation at 80°C, yielding the cyclized product in 72% yield.

Table 1: Representative Cyclization Conditions

Precursor Base Solvent Temperature (°C) Yield (%)
Pyrazol-5(4H)-one derivative Et₃N EtOH 80 72
Enaminone K₂CO₃ MeCN 50 65

Multi-Component Reaction (MCR) Approaches

Three-component reactions between 4-chlorobenzaldehyde, malononitrile, and hydrazine derivatives enable rapid assembly of the pyrazole ring, followed by spontaneous cyclization. This method, adapted from dihydropyrano[2,3-c]pyrazole syntheses, avoids chromatographic purification by precipitating the product directly. Key advantages include atom economy and scalability, with yields exceeding 70% under optimized conditions.

Ketone Installation and Tautomeric Control

The 3-keto group is installed through oxidation of a secondary alcohol precursor or via Kornblum oxidation of a benzylic chloride. Manganese dioxide in dichloromethane selectively oxidizes allylic alcohols to ketones without over-oxidation. Tautomeric equilibria between enol and keto forms are suppressed by steric hindrance from the tricyclic framework, as confirmed by ¹H NMR studies.

Stereochemical Control at the 10Z Position

Geometric isomerism at the C10 double bond is governed by reaction thermodynamics. Photochemical irradiation (λ = 300 nm) of the (10E)-isomer in benzene induces isomerization to the (10Z)-form, achieving a 3:1 Z/E ratio. Alternatively, ruthenium-catalyzed ring-closing metathesis using Grubbs II catalyst enforces the Z-configuration via kinetic control.

Characterization and Analytical Validation

Table 2: Spectroscopic Data for Target Compound

Technique Key Signals Reference
¹H NMR δ 7.21–7.18 (m, ArH), δ 4.99 (s, CH₂O)
¹³C NMR δ 160.59 (C=O), δ 141.95 (ArC-Cl)
IR 2201 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=O)
MS (ESI) m/z 343.2 [M+H]⁺

X-ray crystallography of analogous compounds reveals bond lengths of 1.36 Å for C=N and 1.23 Å for C=O, consistent with the proposed structure.

Challenges and Alternative Methodologies

Key limitations include low yields (<30%) in macrocyclic variants and epimerization during purification. Flow chemistry systems mitigate decomposition by reducing reaction times, while immobilized enzymes (e.g., Candida antarctica lipase) improve enantioselectivity in asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions

(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

Property Target Compound IIi IIj
Core Structure Diazatricyclo[10.4.0.0⁴,⁹] Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]
Heteroatoms 2 Nitrogen atoms 1 Nitrogen, 2 Sulfur atoms 1 Nitrogen, 2 Sulfur atoms
Substituent 4-Chlorophenyl 4-Methoxyphenyl 4-Hydroxyphenyl
Electron Effects Electron-withdrawing (Cl) Electron-donating (OCH₃) Electron-donating (OH)
Lipophilicity (LogP)* High (Cl enhances hydrophobicity) Moderate (OCH₃) Low (OH increases polarity)

*Hypothetical LogP values based on substituent contributions .

Spectroscopic Comparison
  • Aromatic Protons : The 4-chlorophenyl group would exhibit deshielded ¹H-NMR signals (~7.3–7.6 ppm) compared to 4-methoxyphenyl (~6.8–7.1 ppm) and 4-hydroxyphenyl (~6.5–7.0 ppm) due to the electron-withdrawing effect of Cl .
  • Carbonyl Signal : The ketone (C=O) in the target compound would resonate near 170–175 ppm in ¹³C-NMR, similar to IIi and IIj .

Biological Activity

The compound (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with biological systems, making it a candidate for various pharmacological studies. This article aims to summarize the known biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex bicyclic structure featuring nitrogen atoms in its framework. The presence of the 4-chlorophenyl group may influence its biological interactions and activities.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing the 4-chlorophenyl group have shown activity against tobacco mosaic virus (TMV) in bioassays. A study synthesized several sulfonamide derivatives that demonstrated varying degrees of antiviral activity against TMV, suggesting that similar modifications in the target compound could yield effective antiviral agents .

Table 1: Antiviral Activity of Related Compounds

CompoundConcentration (mg/mL)Inhibition Rate (%)
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

Antimicrobial Properties

Compounds with diazatricyclo structures have been investigated for their antimicrobial properties. While specific data on the target compound is limited, related studies suggest that similar compounds can exhibit significant antibacterial and antifungal activities .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or viral proteins. The presence of nitrogen atoms in its structure could facilitate binding to active sites or alter the conformation of target molecules.

Case Studies

  • Antiviral Screening : In a study assessing various derivatives for antiviral properties against TMV, compounds similar to the target compound were shown to inhibit viral replication significantly . This suggests that structural modifications can enhance or reduce activity.
  • Antimicrobial Testing : A series of diazatricyclo compounds were tested for their antibacterial efficacy against common pathogens such as E.coli and Staphylococcus aureus. Results indicated promising activity that warrants further exploration into structure-activity relationships.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key methodologies include:

  • Suzuki-Miyaura cross-coupling : For introducing the 4-chlorophenyl group (optimize with Pd catalysts and base selection) .
  • Heterocyclic ring formation : Use of nitrogen-containing precursors under reflux conditions (e.g., acetonitrile, 80°C) .
  • Solvent and temperature optimization : Polar aprotic solvents (DMF, DMSO) enhance yield, while controlled heating (60–100°C) minimizes side reactions .

Q. Table 1: Reaction Optimization Parameters

StepKey VariablesOptimal Conditions
Cross-couplingCatalyst (Pd(OAc)₂ vs. PdCl₂)Pd(OAc)₂, K₂CO₃, DMF, 90°C
CyclizationSolvent polarityDMSO, 80°C

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolves stereochemistry and confirms the tricyclic core. For example, single-crystal analysis at 293 K with SHELXS97 refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 407.9) .

Q. Table 2: Structural Characterization Techniques

MethodCritical ParametersExample Data
X-ray diffractionR factor < 0.05R = 0.041, wR = 0.142
¹³C NMRDEPT-135 for CH₂ groupsδ 125.3 (C-Cl aromatic)

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls to reduce variability .
  • Orthogonal validation : Pair in vitro enzyme inhibition assays (IC₅₀) with in vivo pharmacokinetic studies (e.g., murine models) .
  • Data normalization : Account for batch-to-batch purity differences via HPLC (>95% purity threshold) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using PDB structures .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • DFT calculations (Gaussian 09) : Predict electron density maps to identify reactive sites (e.g., nucleophilic N atoms) .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

  • Stress testing : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via LC-MS .
  • Thermal stability : TGA/DSC analysis to determine decomposition thresholds (>200°C) .
  • Light sensitivity : UV-Vis spectroscopy under UVA/UVB irradiation .

Q. What strategies address discrepancies in electronic structure predictions vs. experimental data?

  • Hybrid DFT/experimental validation : Compare computed IR spectra (B3LYP/6-31G*) with experimental FTIR .
  • Electron localization analysis : Use Multiwfn to map Laplacian of electron density, resolving aromatic vs. non-aromatic regions .

Q. Methodological Guidance

  • Theoretical framework integration : Link reactivity studies to Hückel’s rule for aromaticity or frontier molecular orbital theory .
  • Multi-disciplinary collaboration : Combine synthetic chemistry with computational biology to validate mechanistic hypotheses .

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